![molecular formula C19H23ClN2O2 B5649000 2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649000.png)
2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
- A study on the synthesis and crystal structure of a similar compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was conducted by Wang et al. (2011), highlighting the use of condensation reactions for synthesis and X-ray diffraction for structural determination (Wang et al., 2011).
Molecular Structure Analysis
- The study by Wang et al. (2011) also provides insights into the molecular structure, revealing the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings in the molecule (Wang et al., 2011).
Chemical Reactions and Properties
- Farag et al. (2008) described the synthesis of diazaspiro[4.4]nona and tetrazaspiro[4.5]deca diene derivatives, which may offer insight into the reactivity and chemical properties of the target compound (Farag et al., 2008).
Physical Properties Analysis
- The physical properties of similar compounds, such as crystal systems and dimensions, are detailed in the study by Wang et al. (2011), which can provide a parallel understanding of the physical characteristics of the target compound (Wang et al., 2011).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)cyclobutanecarbonyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c20-15-5-3-14(4-6-15)19(8-1-9-19)17(24)22-12-10-18(13-22)7-2-11-21-16(18)23/h3-6H,1-2,7-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBPMEKJERDYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(C3)CCCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one |
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